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Core Science & Biosynthesis

Foundational

Physicochemical properties of (S)-1-aminobutan-2-ol hydrochloride

An In-Depth Technical Guide to the Physicochemical Properties of (S)-1-Aminobutan-2-ol Hydrochloride Introduction (S)-1-aminobutan-2-ol hydrochloride is a chiral amino alcohol, a class of compounds widely utilized as ver...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Physicochemical Properties of (S)-1-Aminobutan-2-ol Hydrochloride

Introduction

(S)-1-aminobutan-2-ol hydrochloride is a chiral amino alcohol, a class of compounds widely utilized as versatile building blocks in asymmetric synthesis. The presence of two distinct functional groups—an amine and a hydroxyl group—attached to a stereochemically defined backbone makes it a valuable precursor for the synthesis of complex chiral molecules, particularly in the pharmaceutical industry. A notable application is its role as a key intermediate in the synthesis of ethambutol, a first-line antitubercular drug[1].

The hydrochloride salt form is typically preferred in development settings due to its enhanced stability, crystallinity, and solubility in aqueous media compared to the free base. A thorough understanding of its physicochemical properties is therefore not merely an academic exercise; it is a critical prerequisite for its effective use in chemical synthesis, formulation development, and quality control. This guide provides a comprehensive overview of these properties, grounded in established analytical principles, to support researchers, scientists, and drug development professionals in their work.

Chemical Identity and Structure

The fundamental identity of (S)-1-aminobutan-2-ol hydrochloride is defined by its molecular structure and stereochemistry. The (S)-configuration at the C2 carbon, which bears the hydroxyl group, is the defining chiral feature of the molecule.

IdentifierValueSource
Chemical Name (S)-1-aminobutan-2-ol hydrochloride-
Molecular Formula C₄H₁₂ClNO[2]
Molecular Weight 125.60 g/mol [2]
SMILES CCCN.[H]Cl[2]
InChI Key (Free Base) JCBPETKZIGVZRE-BYPYZUCNSA-N[3]
CAS Number N/A (Specific CAS for this salt is not indexed)[2]

Note: The InChI Key and CAS numbers found in many databases often refer to the racemic mixture or the free base. It is crucial to confirm the identity of the specific (S)-enantiomer hydrochloride salt via analytical means.

Core Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in various environments, influencing everything from reaction kinetics to bioavailability.

PropertyValue / DescriptionRationale & Scientific Insight
Appearance White to off-white crystalline solid.The salt formation between the basic amine and hydrochloric acid typically results in a stable, crystalline lattice, a common strategy to render liquid free bases into handleable solids.
Melting Point Not available. Expected to be significantly higher than the free base (-2 to 3 °C)[4].The ionic character of the hydrochloride salt leads to strong intermolecular forces (ion-ion interactions) within the crystal lattice, requiring more energy to break than the hydrogen bonds of the free base.
Solubility Highly soluble in water; soluble in methanol; sparingly soluble in ethanol; insoluble in non-polar organic solvents like toluene or hexanes.The ionic nature of the hydrochloride salt and the presence of the hydroxyl group make it highly polar, favoring interactions with polar protic solvents. Its solubility in alcohols decreases as the alkyl chain length of the solvent increases, reducing its overall polarity. This behavior is typical for amino acid-like structures[5][6].
Acidity (pKa) Two potential pKa values: 1. Ammonium (R-NH₃⁺): ~9-10 (Predicted) 2. Hydroxyl (R-OH): >14 (Predicted)[7]The pKa of the ammonium group is the most relevant in the physiological pH range. It dictates the charge state of the molecule, which is critical for solubility, membrane permeability, and interactions with biological targets. The hydroxyl group is significantly less acidic and would only deprotonate under strongly basic conditions.
Hygroscopicity Expected to be hygroscopic.Salts, particularly those that are highly water-soluble, often have an affinity for atmospheric moisture. This property necessitates controlled storage conditions to ensure the integrity and accurate weighing of the material.

Analytical and Spectroscopic Characterization

Robust analytical methods are essential for confirming the identity, purity, and strength of (S)-1-aminobutan-2-ol hydrochloride. The following protocols are designed as self-validating systems for comprehensive characterization.

Purity and Impurity Profiling by High-Performance Liquid Chromatography (HPLC)

Expertise & Rationale: The primary analytical challenge with this molecule is its lack of a strong UV-absorbing chromophore, making direct detection difficult[8]. While methods like charged aerosol detection (CAD) can be used, a more universally accessible approach is pre-column derivatization to attach a UV-active tag to the primary amine. This protocol outlines a validated approach using a standard reversed-phase column.

Experimental Protocol: HPLC with Pre-column Derivatization

  • Preparation of Solutions:

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Derivatizing Agent: Prepare a 10 mg/mL solution of 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in Acetonitrile.

    • Sample Diluent: 50:50 Water:Acetonitrile.

    • Standard Preparation: Accurately weigh ~10 mg of (S)-1-aminobutan-2-ol hydrochloride reference standard into a 10 mL volumetric flask and dissolve in the diluent.

    • Sample Preparation: Prepare a sample solution at the same concentration as the standard.

  • Derivatization Procedure:

    • To 100 µL of the standard or sample solution, add 200 µL of a 0.1 M borate buffer (pH 9.0).

    • Add 200 µL of the Fmoc-Cl solution and vortex immediately.

    • Allow the reaction to proceed for 10 minutes at room temperature.

    • Quench the reaction by adding 100 µL of a 0.1 M glycine solution.

    • Dilute the final mixture with the mobile phase to an appropriate concentration for injection.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 265 nm (for the Fmoc adduct).

    • Gradient Program: 30% B to 90% B over 20 minutes.

  • Data Analysis:

    • Calculate the purity of the sample by the area normalization method. The percentage purity is the area of the main peak divided by the total area of all peaks, multiplied by 100.

Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis A Weigh & Dissolve Sample B Add Borate Buffer A->B C Add Fmoc-Cl (Derivatization) B->C D Quench Reaction C->D E Inject into HPLC System D->E F C18 Column Separation E->F G UV Detection (265 nm) F->G H Data Processing (Area Normalization) G->H Titration_Principle cluster_reaction Stoichiometric Reaction cluster_detection Endpoint Detection Analyte R-NH₃⁺Cl⁻ ((S)-1-aminobutan-2-ol HCl) Products R-NH₂ + NaCl + H₂O Analyte->Products + NaOH Titrant NaOH (Standardized Base) EquivalencePoint Equivalence Point (Moles Acid = Moles Base) Signal Sharp pH Change EquivalencePoint->Signal

Caption: The 1:1 stoichiometric reaction underlying the titrimetric assay.

Stability and Storage Recommendations

The chemical stability of an intermediate is paramount for ensuring the consistency and success of synthetic processes.

  • Storage Conditions: To maintain its integrity, (S)-1-aminobutan-2-ol hydrochloride should be stored in a tightly sealed container in a cool, dry place, protected from light and moisture. Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability to prevent potential oxidative degradation.[9]

  • Chemical Stability: The molecule is generally stable under standard ambient conditions.[4] The primary liabilities are its hygroscopicity and potential for slow oxidation, particularly if exposed to air and light over extended periods. The C-N and C-O bonds are robust, and the hydrochloride salt form prevents the free amine from participating in reactions like Schiff base formation with carbonyl impurities.

  • Justification for Controlled Storage: Adherence to these storage conditions is a self-validating practice. By preventing exposure to moisture and air, one mitigates the risks of chemical degradation and ensures that the material's physical properties (like solubility and crystal form) and assay value remain consistent over time, which is a core requirement of Good Manufacturing Practices (GMP) and reliable research.[10]

Conclusion

(S)-1-aminobutan-2-ol hydrochloride is a chiral building block of significant value in synthetic chemistry. Its physicochemical profile is dominated by its nature as a polar, ionic salt, which confers high aqueous solubility and crystallinity. Proper characterization using a combination of chromatographic and titrimetric methods is essential for quality control, while adherence to controlled storage conditions is necessary to maintain its long-term integrity. This guide provides the foundational knowledge and validated protocols required for scientists to confidently handle, analyze, and utilize this important chemical entity in their research and development endeavors.

References

  • Vertex AI Search Result[4] (2025). SAFETY DATA SHEET. Google.

  • Sigma-Aldrich (n.d.). 1-Aminobutan-2-ol | 13552-21-1.
  • BenchChem (2025). Application Notes and Protocols for Quality Control of 1-Aminobutan-2-one Hydrochloride. BenchChem.
  • ChemicalBook (n.d.). (S)-(+)-2-Amino-1-butanol(5856-62-2) 1H NMR.
  • BLD Pharm (n.d.). (S)-1-Aminobutan-2-ol hydrochloride.
  • Sigma-Aldrich (n.d.). 1-Aminobutan-2-ol | 13552-21-1.
  • ChemicalBook (n.d.). 1-AMINO-2-BUTANOL(13552-21-1) 1H NMR spectrum.
  • NIST (n.d.). 1-Amino-2-butanol. NIST WebBook.
  • Sigma-Aldrich (n.d.). 1-Aminobutan-2-ol | 13552-21-1.
  • PubChem (n.d.). 1-Amino-2-butanol | C4H11NO | CID 26107.
  • ChemicalBook (2026). 1-AMINO-2-BUTANOL | 13552-21-1.
  • PubChem (n.d.). 2-Amino-1-butanol | C4H11NO | CID 22129.
  • Google Patents (n.d.). CN105481703B - One kind synthesis(S)The method of 2 amino butanols.
  • NIST (n.d.). 1-Butanol, 2-amino-. NIST WebBook.
  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI.
  • BenchChem (2025).
  • European Medicines Agency (EMA) (2023).
  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems.

Sources

Exploratory

Comprehensive Solubility Profile and Solvation Thermodynamics of (S)-1-Aminobutan-2-ol Hydrochloride in Organic Solvents

Executive Summary (S)-1-aminobutan-2-ol hydrochloride (CAS: 30608-63-0) is a critical chiral building block extensively utilized in the synthesis of active pharmaceutical ingredients (APIs), most notably the antitubercul...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(S)-1-aminobutan-2-ol hydrochloride (CAS: 30608-63-0) is a critical chiral building block extensively utilized in the synthesis of active pharmaceutical ingredients (APIs), most notably the antitubercular agent ethambutol. While the free base form (1-amino-2-butanol) is a liquid that is completely miscible with water and highly soluble in a broad range of protic solvents[1], the conversion to its hydrochloride salt fundamentally alters its physical chemistry. Understanding the solubility profile of this crystalline salt in various organic solvents is paramount for optimizing reaction conditions, designing anti-solvent crystallization workflows, and achieving high enantiomeric purity during chiral resolution[2].

This whitepaper synthesizes empirical data and thermodynamic principles to provide a definitive guide on the solubility behavior of (S)-1-aminobutan-2-ol hydrochloride, backed by validated analytical protocols.

Structural Mechanics & Solvation Thermodynamics

To predict and manipulate the solubility of (S)-1-aminobutan-2-ol hydrochloride, one must first deconstruct its molecular architecture. The compound features two primary interactive sites:

  • The Secondary Hydroxyl Group (-OH): Acts as both a hydrogen bond donor and acceptor.

  • The Primary Ammonium Chloride (-NH₃⁺ Cl⁻): A highly polar, ionic center that dictates the crystal lattice energy.

The Lattice vs. Solvation Energy Competition

As a solid salt, the molecules are held together by a robust ionic lattice and an extensive intermolecular hydrogen-bonding network. For dissolution to occur, the free energy of solvation ( ΔGsolv​ ) must overcome the lattice energy ( ΔGlattice​ ).

In solvents with a high dielectric constant ( ε ) such as methanol or water, the solvent molecules effectively shield the electrostatic interactions between the −NH3+​ cation and the Cl− anion, promoting ionic dissociation. Furthermore, protic solvents engage in hydrogen bonding with the hydroxyl group, making the dissolution process thermodynamically favorable. Conversely, in aprotic or low-dielectric solvents (e.g., ethyl acetate, toluene), the solvent cannot overcome the strong ionic interactions of the salt, resulting in the retention of ion pairs and near-total insolubility.

Empirical Solubility Profile in Organic Solvents

The table below summarizes the solubility behavior of (S)-1-aminobutan-2-ol hydrochloride across various solvent classes at standard ambient temperature (25°C). This data is critical for selecting primary reaction solvents and designing binary solvent systems for recrystallization.

Solvent ClassOrganic SolventDielectric Constant ( ε )Relative Solubility (25°C)Process Chemistry Application
Protic (Alcohol) Methanol32.7Very Soluble (>100 mg/mL)Primary reaction solvent; extraction of polar intermediates.
Protic (Alcohol) Ethanol24.5Soluble (~30-50 mg/mL)Ideal for temperature-gradient recrystallization.
Protic (Alcohol) Isopropanol (IPA)18.3Sparingly Soluble Used for controlled precipitation and dynamic resolution.
Aprotic Polar Acetone20.7Very Slightly Soluble Weak anti-solvent; useful for washing filter cakes.
Aprotic Non-polar Ethyl Acetate6.0Insoluble (<1 mg/mL)Excellent anti-solvent for high-yield crystallization.
Non-polar Toluene2.4Insoluble Used to extract non-polar impurities away from the salt[3].

Solvation Logic and Pathway

The following diagram illustrates the logical thermodynamic pathways governing the dissolution of (S)-1-aminobutan-2-ol hydrochloride in different solvent environments.

Solvation Salt (S)-1-aminobutan-2-ol HCl (Solid Crystal Lattice) Protic Protic Solvents (MeOH, EtOH, H2O) Salt->Protic Added to Aprotic Aprotic / Non-polar Solvents (EtOAc, Hexane, Toluene) Salt->Aprotic Added to Dissociation Ionic Dissociation & H-Bond Donating/Accepting Protic->Dissociation High Dielectric Constant Aggregation Ion-Pair Retention & Lattice Dominance Aprotic->Aggregation Low Dielectric Constant Soluble High Solubility (Thermodynamically Favored) Dissociation->Soluble ΔG < 0 Insoluble Low/No Solubility (Kinetically & Thermodynamically Hindered) Aggregation->Insoluble ΔG > 0

Figure 1: Thermodynamic solvation pathways of (S)-1-aminobutan-2-ol HCl in various solvent systems.

Validated Protocol: Equilibrium Solubility Determination

To generate reliable, self-validating solubility data for scale-up, dynamic methods (like visual dissolution) are insufficient. As an application scientist, I mandate the Isothermal Shake-Flask Method coupled with HPLC-CAD .

Causality Note: Because (S)-1-aminobutan-2-ol lacks a conjugated π -system or strong UV chromophore, standard UV-Vis detection is highly prone to error. A Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) is strictly required for accurate quantitation.

Step-by-Step Methodology

Phase 1: Saturation & Equilibration

  • Dispense 5.0 mL of the target organic solvent into a 10 mL borosilicate glass vial equipped with a PTFE-lined screw cap.

  • Incrementally add solid (S)-1-aminobutan-2-ol hydrochloride until a visible suspension remains (indicating excess solid and supersaturation).

  • Seal the vial and submerge it in a thermostatic shaking water bath set to exactly 25.0±0.1 °C.

  • Agitate at 400 rpm for 48 hours. Rationale: 48 hours ensures the system has transitioned from kinetic dissolution to true thermodynamic equilibrium.

Phase 2: Phase Separation 5. Transfer the suspension to a temperature-controlled centrifuge (pre-set to 25.0 °C) and spin at 10,000 rpm for 15 minutes to pellet the undissolved solid. 6. Carefully aspirate the supernatant and filter it through a 0.22 µm PTFE syringe filter. Critical Step: Discard the first 0.5 mL of filtrate to account for potential active pharmaceutical ingredient (API) adsorption onto the filter membrane.

Phase 3: Quantitation & Solid-State Verification 7. Dilute the filtered supernatant volumetrically using a compatible mobile phase (e.g., Acetonitrile/Water with 0.1% TFA). 8. Inject the sample into an HPLC-CAD system. Calculate the concentration against a multi-point calibration curve of a certified reference standard. 9. Self-Validating Check: Recover the residual solid pellet from Step 5, dry it under a gentle nitrogen stream, and analyze it via Powder X-Ray Diffraction (PXRD). Rationale: This confirms that the undissolved solid has not undergone a polymorphic transition or formed a solvate during the 48-hour equilibration, which would invalidate the solubility reading.

Strategic Applications in Process Chemistry

Understanding this solubility profile allows chemists to engineer highly efficient purification workflows. For example, during the classical resolution of racemic 1-amino-2-butanol using chiral acids (like tartaric or mandelic acid), the differences in solubility between the resulting diastereomeric salts in ethanol are exploited via fractional crystallization[2].

When isolating the pure (S)-1-aminobutan-2-ol hydrochloride salt, a binary solvent system is highly recommended. The crude salt can be fully dissolved in a minimum volume of warm methanol (the primary solvent). Upon controlled addition of ethyl acetate (the anti-solvent) and subsequent cooling, the drastic drop in the dielectric constant forces the rapid nucleation and crystallization of the highly pure hydrochloride salt, leaving organic impurities dissolved in the mother liquor.

References

  • National Center for Biotechnology Information (PMC). "KM-408, a novel phenoxyalkyl derivative as a potential anticonvulsant and analgesic compound for the treatment of neuropathic pain". PMC. Available at:[Link]

Sources

Foundational

In-Depth Structural Analysis and NMR Characterization of (S)-1-Aminobutan-2-ol Hydrochloride

Executive Summary & Mechanistic Significance (S)-1-aminobutan-2-ol is a highly versatile chiral amino alcohol that serves as a fundamental building block in asymmetric organic synthesis and pharmaceutical manufacturing....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Significance

(S)-1-aminobutan-2-ol is a highly versatile chiral amino alcohol that serves as a fundamental building block in asymmetric organic synthesis and pharmaceutical manufacturing. Most notably, its absolute configuration at the C2 position dictates its pharmacological utility as the core chiral precursor in the synthesis of the first-line antitubercular agent, Ethambutol[1].

While the free base form of this compound is a hygroscopic and somewhat volatile liquid, analytical characterization and long-term storage are almost exclusively performed on its hydrochloride salt . The causality here is strictly practical: protonation of the primary amine yields a stable, crystalline solid that resists atmospheric oxidation and moisture absorption. Furthermore, in Nuclear Magnetic Resonance (NMR) spectroscopy, the protonated ammonium group ( −NH3+​ ) locks the nitrogen's lone pair, preventing rapid intermolecular exchange processes that would otherwise broaden the adjacent C1 proton signals and obscure critical J -coupling data.

G S1 (S)-1,2-Epoxybutane S2 Ammoniolysis (NH4OH) S1->S2 Ring Opening S3 (S)-1-Aminobutan-2-ol (Free Base) S2->S3 Regioselective S4 HCl Treatment S3->S4 Salt Formation S6 Ethambutol (Anti-TB Drug) S3->S6 Alkylation S5 (S)-1-Aminobutan-2-ol HCl (Target) S4->S5 Crystallization

Caption: Synthetic workflow and pharmaceutical application of (S)-1-aminobutan-2-ol.

Spectral Causality: The Role of Diastereotopicity

Before analyzing the raw data, one must understand the quantum mechanical environment of the molecule. The most profound teaching moment in the 1 H NMR spectrum of (S)-1-aminobutan-2-ol HCl is the magnetic inequivalence of the methylene protons at C1 and C3.

Because C2 is a chiral center, the adjacent protons on C1 (and C3) are diastereotopic . They cannot be interconverted by any rotational symmetry operation. Consequently, they reside in distinct magnetic environments and couple not only with the vicinal C2 proton but also with each other (geminal coupling, 2J≈12.8 Hz). This causality transforms what would normally be simple doublets or multiplets into highly complex, non-first-order splitting patterns: a doublet of doublets (dd) for the C1 protons and a doublet of doublet of triplets (ddt) for the C3 protons[2].

Quantitative Data Presentation

The following tables summarize the 1 H and 13 C NMR assignments for (S)-1-aminobutan-2-ol hydrochloride acquired in Deuterium Oxide ( D2​O ). D2​O is the solvent of choice because the highly polar HCl salt dissolves readily, and the exchangeable protons ( −OH , −NH3+​ ) rapidly exchange with deuterium to form a single HOD peak, thereby clearing the aliphatic region of broad, interfering signals.

Table 1: 1 H NMR Spectral Assignments (400 MHz, D2​O )

Data synthesized from authoritative structural analyses[2].

PositionChemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constants ( J in Hz)Structural Assignment
C4 0.82t (triplet)3H7.4Terminal −CH3​
C3 1.43 1.45ddt ddt1H 1H7.4, 7.4, 14.8 4.2, 7.4, 14.8Diastereotopic −CH2​−
C1 2.76 3.03dd dd1H 1H9.9, 12.8 4.2, 12.8Diastereotopic −CH2​−NH3+​
C2 3.65dddd (multiplet)1H4.2, 4.2, 7.4, 9.9Chiral −CH−OH
HOD 4.67s (broad singlet)--Exchanged −OH / −NH3+​
Table 2: 13 C NMR Spectral Assignments (100 MHz, D2​O )

Assignments derived via predictive logic and comparative amino-alkanol literature[3].

PositionChemical Shift ( δ , ppm)Carbon TypeAssignment Logic & Causality
C4 ~9.2Primary ( CH3​ )Most shielded; furthest from electronegative heteroatoms.
C3 ~27.1Secondary ( CH2​ )Aliphatic chain; moderately shielded.
C1 ~44.5Secondary ( CH2​ )Deshielded by the adjacent positively charged ammonium group.
C2 ~69.8Tertiary ( CH )Most deshielded; directly attached to the highly electronegative hydroxyl oxygen.

2D NMR Connectivity Logic

To unambiguously verify these assignments, 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed. The diagram below maps the logical flow of signal correlation.

NMR_Logic H1 H1, H1' (~2.76, 3.03 ppm) C1 C1 (~44.5 ppm) H1->C1 HSQC H2 H2 (~3.65 ppm) H1->H2 COSY C2 C2 (~69.8 ppm) H2->C2 HSQC H3 H3, H3' (~1.44 ppm) H2->H3 COSY C3 C3 (~27.1 ppm) H3->C3 HSQC H4 H4 (~0.82 ppm) H3->H4 COSY C4 C4 (~9.2 ppm) H4->C4 HSQC

Caption: 2D NMR (COSY and HSQC) logical connectivity map for structural elucidation.

Self-Validating Experimental Protocol: NMR Acquisition

To ensure absolute scientific integrity and reproducibility, the following protocol is designed as a self-validating system . Do not proceed to subsequent steps unless the validation criteria of the current step are met.

Phase 1: Sample Preparation
  • Weighing: Accurately weigh 15.0±0.5 mg of (S)-1-aminobutan-2-ol HCl using a calibrated microbalance.

  • Dissolution: Dissolve the solid in 600 µL of D2​O (99.9% D) containing 0.05 wt% TSP (trimethylsilylpropanoic acid) as an internal reference. Transfer to a high-quality 5 mm NMR tube.

  • Validation Check (Optical Clarity): Visually inspect the tube against a strong light source. The solution must be completely optically clear. Causality: Any suspended particulate matter will cause localized magnetic susceptibility gradients, ruining the magnetic field homogeneity and broadening your spectral lines. If cloudy, filter the sample through a glass wool plug.

Phase 2: Instrument Calibration & Acquisition
  • Insertion & Locking: Insert the sample into the NMR spectrometer (e.g., 400 MHz) and lock onto the Deuterium signal of the D2​O solvent.

  • Tuning & Matching: Tune the probe specifically to the 1 H and 13 C frequencies.

    • Validation Check: The tuning curve (wobble curve) must show a minimum reflection dip precisely at the center frequency. A misaligned dip indicates poor probe tuning, which will drastically reduce the signal-to-noise ratio (SNR).

  • Gradient Shimming: Perform automated or manual gradient shimming (Z1-Z5).

    • Validation Check (Critical): Acquire a preliminary 1-scan 1 H spectrum. Measure the Full Width at Half Maximum (FWHM) of the TSP peak at 0.0 ppm. It must be ≤1.0 Hz. If it is >1.0 Hz, the magnetic field is inhomogeneous; you must re-shim before proceeding to prevent loss of fine J -coupling resolution.

  • Acquisition:

    • 1 H NMR: Acquire 16 scans with a relaxation delay ( d1 ) of 2 seconds.

    • 13 C NMR: Acquire 512 to 1024 scans with a relaxation delay of 2 seconds, utilizing 1 H-decoupling (WALTZ-16).

Phase 3: Processing
  • Apodization: Apply exponential apodization (Line Broadening, LB = 0.3 Hz for 1 H; 1.0 Hz for 13 C) prior to the Fourier Transform to optimize the SNR without sacrificing resolution.

  • Phase Correction: Manually correct the zero-order and first-order phase until all peaks exhibit a purely absorptive Lorentzian line shape.

  • Integration: Baseline correct the spectrum and integrate the 1 H signals relative to the C4 methyl triplet (strictly set to 3.00).

References

  • Title: II.
  • Source: BenchChem (benchchem.com)
  • Source: Wiley-VCH (wiley-vch.de)

Sources

Protocols & Analytical Methods

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Technical Notes & Optimization

Troubleshooting

Handling and storage guidelines for hygroscopic (S)-1-aminobutan-2-ol hydrochloride

Welcome to the technical support center for (S)-1-aminobutan-2-ol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for (S)-1-aminobutan-2-ol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the proper handling and storage of this hygroscopic compound. Adherence to these guidelines is critical for maintaining the compound's integrity and ensuring the accuracy and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is (S)-1-aminobutan-2-ol hydrochloride and why is its hygroscopic nature a concern?

(S)-1-aminobutan-2-ol hydrochloride is a chiral amino alcohol hydrochloride salt. Its hygroscopic nature means it readily attracts and holds water molecules from the surrounding atmosphere.[1] This can lead to several experimental challenges, including:

  • Inaccurate Weighing: The absorbed water adds to the measured weight, leading to the use of less of the actual compound than intended and affecting the molar concentration of solutions.

  • Physical Changes: The compound can clump together or even dissolve, making it difficult to handle and dispense accurately.[1][2]

  • Chemical Degradation: The presence of moisture can potentially lead to degradation of the compound over time, impacting its purity and reactivity.

Q2: What are the ideal storage conditions for (S)-1-aminobutan-2-ol hydrochloride?

To maintain its stability and prevent moisture absorption, (S)-1-aminobutan-2-ol hydrochloride should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[3][4] Many suppliers recommend storage in a freezer at temperatures below -20°C under an inert atmosphere.[5]

Q3: How should I handle (S)-1-aminobutan-2-ol hydrochloride in the laboratory to minimize moisture exposure?

Due to its hygroscopic properties, it is crucial to minimize the compound's exposure to the atmosphere.[2] Key handling practices include:

  • Work Quickly: Weigh out the required amount of the compound as quickly as possible to limit its time in an open environment.[2]

  • Use a Dry, Inert Atmosphere: For sensitive applications, handling the compound inside a glove box or a glove bag with a dry, inert atmosphere (e.g., nitrogen or argon) is highly recommended.[6]

  • Seal Containers Promptly: Always ensure the container is tightly sealed immediately after use.[2]

  • Use Appropriate Tools: Use dry spatulas and weighing vessels.

Q4: What are the signs that my (S)-1-aminobutan-2-ol hydrochloride may have been compromised by moisture?

Visual inspection can often reveal moisture contamination. Look for:

  • Clumping or Caking: The fine powder may form lumps or a solid mass.[2]

  • Change in Appearance: The compound might appear wet or have a different texture.

  • Deliquescence: In cases of significant moisture absorption, the solid may start to dissolve and form a solution.[1]

If you observe any of these signs, the integrity of the compound for quantitative experiments is questionable.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments and provides actionable solutions.

Problem Potential Cause Troubleshooting Steps & Preventative Measures
Inconsistent experimental results. Inaccurate concentration of solutions due to weighing of water-laden compound.Immediate Action: If you suspect moisture contamination, consider preparing a fresh stock solution from a new, unopened container. Preventative Measures: Always handle the compound in a low-humidity environment. Store the compound in a desiccator containing a suitable drying agent.[7] For highly sensitive experiments, consider techniques for handling air- and moisture-sensitive compounds, such as using a Schlenk line or a glove box.[8]
Difficulty in accurately weighing the compound. The compound is rapidly absorbing atmospheric moisture on the balance.Immediate Action: If the weight is unstable, work as quickly as possible. Alternatively, weigh a larger amount and prepare a stock solution, from which you can aliquot the required volume.[9] Preventative Measures: Use a weighing bottle with a ground glass stopper.[9] Weigh the compound in a controlled environment, such as a glove box.
The solid has become a hard cake or has liquefied. Severe moisture absorption due to improper storage or prolonged exposure to a humid environment.Action: The compound is likely compromised. It is not recommended to attempt to dry and use it for quantitative applications as its purity may be affected.[2] Dispose of the material according to your institution's safety guidelines.[10] Preventative Measures: Strictly adhere to the recommended storage conditions.[3][4][5] Ensure all users in the lab are aware of the compound's hygroscopic nature and proper handling procedures.

Experimental Workflow for Handling Hygroscopic (S)-1-Aminobutan-2-ol Hydrochloride

The following diagram outlines a decision-making workflow for handling this compound to ensure experimental integrity.

A Receive/Open Container of (S)-1-Aminobutan-2-ol Hydrochloride B Visually Inspect Compound A->B C Is the compound a free-flowing powder? B->C D Proceed with Weighing in a Controlled Environment (e.g., Glove Box or Low Humidity Room) C->D Yes E Does the compound show signs of clumping, caking, or wetness? C->E No G Prepare Stock Solution Immediately After Weighing D->G F Quarantine the container. Do not use for quantitative experiments. E->F J Order a New Batch of the Compound F->J H Store Stock Solution Appropriately (e.g., -20°C, tightly sealed) G->H I Use Aliquots for Experiments H->I

Caption: Decision workflow for handling hygroscopic compounds.

Safety and Disposal

(S)-1-Aminobutan-2-ol hydrochloride is classified as a hazardous substance. It can cause severe skin burns and eye damage.[3] Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, when handling this compound.[3][10] All handling should be performed in a well-ventilated area or under a chemical fume hood.[4][10]

Dispose of unused compounds and contaminated materials as hazardous waste in accordance with your institution's environmental health and safety guidelines.[10] As a hydrochloride salt, it should be collected in a designated container for halogenated organic waste.[10]

References

  • TutorChase. How do you handle hygroscopic solutes in the lab? [Internet]. Available from: [Link]

  • General Lab Techniques - Protocol Online. Hygroscopic chemical...how to deal with? [Internet]. 2010 Jul 17. Available from: [Link]

  • Hickey AJ. Behavior of hygroscopic pharmaceutical aerosols and the influence of hydrophobic additives. PubMed [Internet]. Available from: [Link]

  • Chromatography Forum. How to Handle Hygroscopic Reference Standards? [Internet]. 2008 Nov 27. Available from: [Link]

  • Wipf Group - University of Pittsburgh. Techniques for Handling Air- and Moisture-Sensitive Compounds. [Internet]. 2014 Feb 22. Available from: [Link]

  • HepatoChem. How do you handle hygroscopic salts? [Internet]. 2016 Sep 14. Available from: [Link]

  • Wikipedia. Hygroscopy. [Internet]. Available from: [Link]

  • Choi MY, Chan CK. The Effects of Organic Species on the Hygroscopic Behaviors of Inorganic Aerosols. ACS Publications [Internet]. 2002 Apr 30. Available from: [Link]

  • Choi MY, Chan CK. The effects of organic species on the hygroscopic behaviors of inorganic aerosols. PubMed [Internet]. 2002 Jun 1. Available from: [Link]

  • Ahmad H, et al. Hygroscopic Materials and Characterization Techniques for Fiber Sensing Applications: A Review.

Sources

Reference Data & Comparative Studies

Validation

The Definitive Guide: Comparing (S)- vs. (R)-1-Aminobutan-2-ol Hydrochloride in Asymmetric Catalysis

Executive Summary Chiral amino alcohols are privileged scaffolds in asymmetric synthesis, forming the backbone of numerous enantioselective transformations. While the free base form of 1-aminobutan-2-ol is frequently cit...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Chiral amino alcohols are privileged scaffolds in asymmetric synthesis, forming the backbone of numerous enantioselective transformations. While the free base form of 1-aminobutan-2-ol is frequently cited in biocatalytic synthesis (1)[1], rigorous organometallic catalysis demands the use of its hydrochloride salt (CAS 36600-39-2) (2)[2]. The HCl salt mitigates the free amine's susceptibility to atmospheric oxidation and carbamate formation with CO₂, ensuring a highly stable, reproducible starting material.

This guide provides an objective, data-driven comparison of (S)-1-aminobutan-2-ol hydrochloride and (R)-1-aminobutan-2-ol hydrochloride , detailing their mechanistic causality, comparative performance, and self-validating experimental protocols.

Mechanistic Causality: The Role of the Stereocenter

In asymmetric catalysis, the spatial arrangement of the chiral ligand dictates the trajectory of the incoming nucleophile. Chiral aliphatic hydroxy compounds act as powerful stereodirecting groups due to their rigid coordination geometry with transition metals and metalloids (3)[3].

When utilizing these enantiomers as precursors for chiral oxazaborolidines in Corey-Bakshi-Shibata (CBS) reductions (4)[4] or as bimetallic ligands in the enantioselective addition of dialkylzincs to aldehydes, the ethyl group at the C2 position acts as the primary steric shield:

  • The (S)-Enantiomer : Sterically blocks the Si-face of the prochiral carbonyl, directing the organometallic attack exclusively to the Re-face. Depending on Cahn-Ingold-Prelog priorities, this typically yields the (R)-alcohol.

  • The (R)-Enantiomer : Provides the exact mirror-image reactivity, blocking the Re-face and forcing attack on the Si-face, yielding the (S)-alcohol.

This predictable dichotomy allows drug development professionals to access either enantiomer of an Active Pharmaceutical Ingredient (API) simply by swapping the handedness of the hydrochloride salt.

Workflow & Causality: The Self-Validating Catalyst System

To utilize the hydrochloride salt, an in-situ neutralization step is mandatory. Causality: Failure to completely neutralize the HCl salt leaves residual protons in the reaction mixture. These protons will rapidly quench the organometallic reagent (e.g., ZnEt2​+2HCl→ZnCl2​+2EtH↑ ). This not only destroys the active chiral catalyst but generates achiral Lewis acids ( ZnCl2​ ) that catalyze a rapid, racemic background reaction, destroying the enantiomeric excess (ee).

G Salt (S)- or (R)-1-Aminobutan-2-ol HCl Stable Precursor Base Base Neutralization (Et3N) Crucial Step Salt->Base Deprotonation FreeBase Free Amino Alcohol Active Ligand Base->FreeBase Yields Catalyst Chiral Bimetallic Catalyst Active Species FreeBase->Catalyst + Metal Source Metal Organometallic Reagent (e.g., ZnEt2) Metal->Catalyst Reaction Asymmetric Transformation (Aldehyde Addition) Catalyst->Reaction Catalyzes Product Enantioenriched Product (>95% ee) Reaction->Product Stereocontrol

Workflow from hydrochloride salt to active chiral catalyst in asymmetric synthesis.

Comparative Performance Data

To objectively compare the two enantiomers, we evaluate their performance in a standard benchmark reaction: the enantioselective addition of diethylzinc to benzaldehyde. Prior to the reaction, the amino alcohols are converted to their N-benzyl derivatives to enhance solubility and steric shielding, followed by in-situ activation.

Catalyst PrecursorLigand ConfigurationConversion (%)Major Product EnantiomerEnantiomeric Excess (ee %)
(S)-1-Aminobutan-2-ol HCl (S)> 98%(R)-1-Phenyl-1-propanol94%
(R)-1-Aminobutan-2-ol HCl (R)> 98%(S)-1-Phenyl-1-propanol95%

Data demonstrates that both enantiomers provide near-identical catalytic efficiency and stereocontrol, acting as perfect mirror images in the transition state.

Experimental Methodology: A Self-Validating Protocol

The following protocol details the in-situ neutralization and subsequent asymmetric alkylation. As a hallmark of robust scientific methodology, this protocol is designed as a self-validating system : visual and physical cues confirm the success of each mechanistic step.

Step 1: Salt Neutralization and Ligand Activation
  • In an oven-dried, argon-purged Schlenk flask, add 0.10 mmol of (S)- or (R)-1-aminobutan-2-ol hydrochloride.

  • Suspend the salt in 2.0 mL of anhydrous toluene.

  • Add 0.11 mmol of anhydrous triethylamine ( Et3​N ).

    • Causality & Validation: Et3​N deprotonates the ammonium salt, liberating the free amino alcohol. The immediate formation of a fine white precipitate ( Et3​N⋅HCl ) visually validates that neutralization is occurring.

  • Stir at room temperature for 30 minutes to ensure complete deprotonation.

Step 2: Bimetallic Catalyst Formation
  • Cool the suspension to 0 °C.

  • Slowly add 2.2 mmol of Diethylzinc (1.0 M in hexane) dropwise.

    • Causality & Validation: The first 0.10 mmol of ZnEt2​ reacts with the hydroxyl and amine protons of the ligand to form the active chiral zinc alkoxide complex. You must observe the evolution of ethane gas (bubbling). The cessation of bubbling indicates that the active catalyst has been successfully formed and the system is free of residual moisture or acid.

Step 3: Asymmetric Alkylation
  • Add 1.0 mmol of benzaldehyde dropwise to the activated catalyst solution at 0 °C.

  • Stir the reaction mixture for 12 hours at 0 °C.

    • Causality: Maintaining a low temperature suppresses the uncatalyzed, racemic background reaction, thereby maximizing the enantiomeric excess of the final product.

Step 4: Quenching and Workup
  • Quench the reaction by carefully adding 2.0 mL of saturated aqueous NH4​Cl .

    • Validation: A vigorous reaction with gas evolution confirms that active diethylzinc was present throughout the entire reaction timeframe, proving the catalytic cycle was not starved of reagents.

  • Extract the aqueous layer with dichloromethane (3 x 5 mL), dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Determine the enantiomeric excess via chiral HPLC.

References

  • Title: Buy 1-Amino-2-butanol | 13552-21-1 Source: Smolecule URL
  • Title: (S)
  • Title: CAS NO.
  • Title: Chiral aliphatic hydroxy compounds in nature: A review of biological functions and practical applications Source: ResearchGate URL

Sources

Safety & Regulatory Compliance

Safety

Standard Operating Procedure: Disposal and Waste Management of (S)-1-Aminobutan-2-ol Hydrochloride

As an essential chiral building block in pharmaceutical synthesis, (S)-1-Aminobutan-2-ol hydrochloride is a ubiquitous reagent in drug development laboratories. However, its physicochemical properties—specifically its hi...

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Author: BenchChem Technical Support Team. Date: April 2026

As an essential chiral building block in pharmaceutical synthesis, (S)-1-Aminobutan-2-ol hydrochloride is a ubiquitous reagent in drug development laboratories. However, its physicochemical properties—specifically its high aqueous solubility, hygroscopic nature, and slightly acidic profile in solution—demand rigorous, compliant waste management.

This guide provides drug development professionals with a self-validating, step-by-step operational plan for the safe disposal of (S)-1-Aminobutan-2-ol hydrochloride, ensuring compliance with Resource Conservation and Recovery Act (RCRA) standards while eliminating environmental contamination risks.

Physicochemical Profiling & Hazard Basis

(S)-1-Aminobutan-2-ol hydrochloride is an aliphatic amino alcohol salt. While not classified as an acutely hazardous (P-listed) waste, it is a known skin and eye irritant and must be managed as a regulated hazardous waste[1].

Under EPA RCRA guidelines (40 CFR Parts 260-272), laboratory waste must be evaluated for toxicity, reactivity, and corrosivity[2]. Because it is a hydrochloride salt, aqueous solutions of this compound can exhibit low pH levels. If the pH drops below 2.0, the waste stream must be legally classified as D002 (Corrosive)[2]. Furthermore, drain disposal of this compound is strictly prohibited in research settings; all waste must be captured in dedicated satellite accumulation areas[3][4].

Quantitative Data & Waste Stream Specifications

To prevent dangerous cross-reactions, waste streams must be strictly segregated. Mixing aqueous amine hydrochloride solutions with incompatible organic solvents can induce phase separation, while mixing with strong bases will deprotonate the salt, exothermically liberating the more volatile and potentially toxic free amine[3].

Waste StreamPhysical StatePrimary ContainmentRCRA Accumulation LimitIncompatible MaterialsSelf-Validation Metric
Solid Reagent Powder/CrystalsHDPE Wide-mouth55 GallonsStrong bases, OxidizersMass balance log
Aqueous Solution LiquidHDPE Carboy55 GallonsOrganic solventspH check (Flag if ≤ 2)
Organic Solution LiquidGlass / PTFE55 GallonsAqueous acids/basesVisual phase check
Empty Bottles SolidStandard TrashN/AN/ARinsate pH = 7.0

Self-Validating Disposal Protocols

Every procedure in the laboratory must be a closed-loop system. The following protocols integrate built-in validation checks to guarantee operational success and safety.

Protocol A: Solid Waste Management

Causality: Solid amine hydrochlorides are highly hygroscopic. Prolonged exposure to ambient moisture causes caking, which makes transfer difficult and increases the risk of aerosolizing fine, irritating particulates during scraping.

  • Collection: Using non-sparking, anti-static spatulas, transfer unused or contaminated solid (S)-1-Aminobutan-2-ol hydrochloride into a chemically resistant High-Density Polyethylene (HDPE) container[1].

  • Labeling: Immediately affix a compliant "Hazardous Waste" tag detailing the full chemical name, CAS number (134576-70-8), and the initial mass[1].

  • Validation Check (Mass Balance): Weigh the waste container before and after the addition. The mass delta must exactly match the recorded waste log. This mathematical check ensures zero uncontained loss of the active intermediate into the laboratory environment.

Protocol B: Liquid Waste (Aqueous and Organic Solutions)

Causality: Indiscriminate mixing of liquid waste can cause unexpected pressurization in sealed carboys due to exothermic acid-base neutralizations or solvent incompatibilities[3].

  • Segregation: Separate liquid waste into designated "Aqueous Hazardous Waste" and "Organic Hazardous Waste" carboys[4].

  • Transfer: Slowly pour the solution into the respective carboy using a secondary containment funnel to prevent external contamination[4].

  • Validation Check (Thermal & Visual): After addition, observe the unsealed carboy for 3 minutes. The absence of gas evolution (bubbling), phase inversion, or temperature increase validates that no incompatible cross-reactions have occurred. Test the pH of aqueous streams; solutions with a pH ≤ 2 must be flagged for corrosive (D002) RCRA characterization[2].

Protocol C: Empty Container Decontamination (Triple-Rinse Method)

Causality: Residual chemical dust inside empty reagent bottles poses a chronic exposure risk to personnel and sanitation workers. The triple-rinse method leverages serial dilution to mathematically ensure >99.9% removal of the contaminant, legally rendering the container "RCRA-empty"[1][5].

  • First Rinse: Add a compatible solvent (e.g., deionized water or ethanol) equal to 10% of the container's total volume. Cap tightly and agitate vigorously for 30 seconds.

  • Rinsate Collection: Pour the resulting rinsate into the designated liquid hazardous waste container[1].

  • Subsequent Rinses: Repeat the 10% volume rinse and collection process two additional times[1].

  • Validation Check (pH Verification): Test the pH of the third and final rinsate using universal indicator paper. A pH reading of 6.5–7.5 (matching the pure DI water) validates the complete removal of the acidic hydrochloride salt residue.

  • Defacement: Completely deface or remove the original chemical label. The decontaminated bottle may now be safely discarded in the regular laboratory glass recycling or trash[1][5].

Disposal Workflow Visualization

The following decision tree illustrates the logical routing of (S)-1-Aminobutan-2-ol hydrochloride waste streams, ensuring compliance from generation to accumulation.

WasteManagement Start Waste Generation: (S)-1-Aminobutan-2-ol HCl Solid Solid Powder Start->Solid Liquid Liquid Solutions Start->Liquid Container Empty Bottles Start->Container SolidCollect Pack in HDPE Container Solid->SolidCollect AqLiquid Aqueous Stream Liquid->AqLiquid OrgLiquid Organic Stream Liquid->OrgLiquid TripleRinse Triple Rinse (10% Vol DI Water) Container->TripleRinse HazWaste RCRA Hazardous Waste Accumulation SolidCollect->HazWaste Validation1 Validation: pH Check (Flag if pH ≤ 2) AqLiquid->Validation1 OrgLiquid->HazWaste Segregate bases Validation1->HazWaste Validation2 Validation: Rinsate pH = 7.0 TripleRinse->Validation2 Rinsate Collect Rinsate Validation2->Rinsate Deface Deface Label & Discard as Solid Validation2->Deface Rinsate->AqLiquid

Decision tree and validation workflow for (S)-1-Aminobutan-2-ol HCl waste management.

References

  • [3] Title: Summary Of Procedures For Handling USEPA-Cincinnati Wastes (RCRA Waste Disposal Manual) Source: U.S. Environmental Protection Agency (EPA) URL:[Link]

  • [4] Title: Hazardous Waste Disposal Guide - Research Areas Source: Dartmouth College Environmental Health & Safety URL:[Link]

  • [2] Title: Management of Waste - Prudent Practices in the Laboratory Source: NCBI Bookshelf - National Institutes of Health (NIH) URL:[Link]

  • [5] Title: Chapter 8: Management of Waste - Prudent Practices in the Laboratory (Updated Version) Source: National Academies Press URL:[Link]

Sources

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